N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-2-hydroxybenzamide
Description
N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-2-hydroxybenzamide is a salicylanilide derivative characterized by a 2-hydroxybenzamide core linked via an ethylamino bridge to a 4-chloro-2-nitrophenyl group. This structure combines electron-withdrawing (nitro, chloro) and hydrogen-bonding (hydroxy, amide) moieties, which influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
N-[2-(4-chloro-2-nitroanilino)ethyl]-2-hydroxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O4/c16-10-5-6-12(13(9-10)19(22)23)17-7-8-18-15(21)11-3-1-2-4-14(11)20/h1-6,9,17,20H,7-8H2,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWOAXDRAXKFJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCNC2=C(C=C(C=C2)Cl)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-2-hydroxybenzamide typically involves a multi-step process. One common route starts with the nitration of 4-chloroaniline to produce 4-chloro-2-nitroaniline. This intermediate is then reacted with ethylenediamine under controlled conditions to form the aminoethyl derivative. Finally, the aminoethyl derivative is coupled with 2-hydroxybenzoic acid (salicylic acid) using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Potassium permanganate or chromium trioxide.
Substitution: Sodium hydroxide or other strong bases.
Major Products Formed
Reduction: 4-chloro-2-aminophenyl derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-2-hydroxybenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-2-hydroxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s activity and solubility depend critically on substituent positions and electronic effects. Key comparisons include:
Chloro-Substituted Salicylanilides
Nitro-Substituted Analogs
- N-(2-nitrophenyl)-4-bromobenzamide ():
- N-(4-chloro-2-nitrophenyl) Derivatives (): Thiazolyl hydrazones with 4-chloro-2-nitrophenyl groups () show anticandidal activity (MIC = 250 µg/mL) and selective cytotoxicity (IC50 = 125 µg/mL against MCF-7 cells) .
Hydrazone-Containing Compounds
Structure-Activity Relationships (SAR)
- Substituent Position: 2-Chloro > 4-Chloro in antibacterial activity due to optimized halogen bonding .
- Hydroxybenzamide Core :
- Critical for hydrogen bonding with microbial enzymes or cancer cell receptors .
Biological Activity
N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-2-hydroxybenzamide, also known as a derivative of benzamide, exhibits significant biological activity that has garnered attention in pharmaceutical research. This compound's structure and its derivatives have been studied for their potential therapeutic applications, particularly in antiviral and anticancer activities.
Chemical Structure and Properties
- Molecular Formula : CHClNO
- Molecular Weight : 292.67 g/mol
- CAS Number : 60091-87-4
- Purity : Typically above 99%
The compound features a chlorinated nitrophenyl group and a hydroxylated benzamide moiety, which are crucial for its biological interactions.
Research has indicated that this compound and its analogues may exert their effects through several mechanisms:
- Inhibition of Viral Replication : Studies have shown that certain derivatives of this compound can inhibit the replication of human adenovirus (HAdV). For instance, compounds derived from similar structures displayed selectivity indexes greater than 100 against HAdV, indicating potent antiviral activity with minimal cytotoxicity .
- Targeting DNA Replication : Some derivatives were found to interfere with the DNA replication process of HAdV, suggesting a potential mechanism for their antiviral properties. This was particularly noted in compounds that showed significant activity at sub-micromolar concentrations .
- Anticancer Activity : The benzamide core is known for its anticancer properties. Compounds with similar structures have been investigated for their ability to inhibit specific kinases involved in cancer progression, showcasing moderate to high potency in cellular assays .
Table 1: Biological Activity of Selected Analogues
| Compound ID | Activity Type | IC (μM) | CC (μM) | Selectivity Index |
|---|---|---|---|---|
| Compound 6 | Anti-HAdV | 0.5 | 100 | >200 |
| Compound 15 | Anti-HAdV | 0.27 | 156.8 | >580 |
| Compound 46 | Anticancer | 0.8 | 120 | >150 |
Note: IC is the concentration required to inhibit viral replication by 50%, while CC is the concentration causing cytotoxicity in 50% of cells.
Safety and Toxicology
Toxicological assessments indicate that many derivatives of this compound exhibit low toxicity profiles in vivo. For example, one study reported a maximum tolerated dose of 150 mg/kg in hamsters without significant adverse effects, supporting the safety of these compounds for further development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
